Benzotriazol-1-ylmethyl-(4-chloro-phenyl)-amine
Overview
Description
GI-568769 is a chemical compound known for its role as an inhibitor of p90 Ribosomal S6 Protein Kinase 2. This kinase is involved in various cellular processes, including protein synthesis, cell growth, and survival. The molecular formula of GI-568769 is C13H11ClN4, and it has a molecular weight of 258.71 .
Preparation Methods
The synthetic routes and reaction conditions for GI-568769 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
GI-568769 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GI-568769 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving kinase inhibitors.
Biology: It is used to study the role of p90 Ribosomal S6 Protein Kinase 2 in cellular processes.
Medicine: It has potential therapeutic applications in diseases where p90 Ribosomal S6 Protein Kinase 2 is implicated, such as cancer.
Industry: It may be used in the development of new drugs targeting p90 Ribosomal S6 Protein Kinase 2
Mechanism of Action
GI-568769 exerts its effects by inhibiting p90 Ribosomal S6 Protein Kinase 2. This kinase is involved in the phosphorylation of the S6 ribosomal protein, which plays a crucial role in protein synthesis. By inhibiting this kinase, GI-568769 can modulate protein synthesis and affect cell growth and survival. The molecular targets and pathways involved include the ribosomal protein S6 and the downstream signaling pathways regulated by this protein .
Comparison with Similar Compounds
GI-568769 is unique in its specific inhibition of p90 Ribosomal S6 Protein Kinase 2. Similar compounds include:
GI-568768: Another inhibitor of p90 Ribosomal S6 Protein Kinase 2 with slightly different chemical properties.
GI-568770: A compound with similar inhibitory effects but different molecular targets.
GI-568771: An inhibitor of a related kinase with overlapping but distinct biological effects.
These compounds highlight the specificity and uniqueness of GI-568769 in targeting p90 Ribosomal S6 Protein Kinase 2 .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXIVPIOCGFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232064 | |
Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-32-5 | |
Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62001-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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